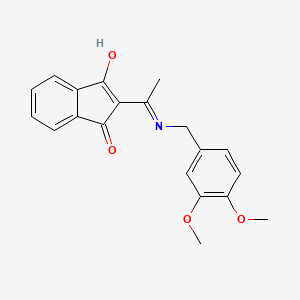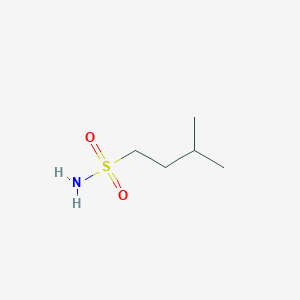
3-Methylbutane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutane-1-sulfonamide is a compound that falls under the category of sulfonamides . Sulfonamides are a group of compounds known for their various biological activities. They are used as antibacterial drugs and have been studied for their potential in treating a diverse range of disease states .
Synthesis Analysis
The synthesis of sulfonamides, including this compound, generally involves the reaction of amines with sulfonyl chlorides . The process can be carried out under green conditions using water and sodium carbonate as HCl scavengers to produce the products with high yields and purities .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using density functional theory (DFT). DFT can provide insights into the geometric and electronic structures of the molecule . The frontier molecular orbital energies can be employed to predict chemical reactivity descriptors, while molecular electrostatic potentials and Fukui functions can aid in identifying the reactive sites within the sulfonamides .Chemical Reactions Analysis
Sulfonamides, including this compound, can participate in a variety of chemical reactions. They can form amides by reacting with acyl halides or ammonium carboxylate salts, form N-Alkyl amines by reacting with halogenoalkanes, and form sulfonamides with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its molecular weight can be determined . Other properties such as solubility, melting point, boiling point, and specific gravity can be determined through experimental methods .Wissenschaftliche Forschungsanwendungen
Development of Enzyme-Linked Immunosorbent Assay (ELISA) Researchers have developed a highly sensitive ELISA for detecting a range of sulfonamide antibiotic congeners, including derivatives of 3-Methylbutane-1-sulfonamide. This assay is effective for determining sulfonamide antibiotics frequently used in veterinary fields, with applications in testing milk samples for antibiotic residues (Adrián et al., 2009).
Environmental Monitoring of Perfluorinated Sulfonamides Studies have revealed the presence of perfluorinated sulfonamides, related to this compound, in indoor and outdoor environments. These compounds, used in consumer products for surface protection, have been detected in air and dust, highlighting their widespread environmental distribution and potential human exposure (Shoeib et al., 2005).
Atmospheric Chemistry and Environmental Fate Research into the atmospheric chemistry of sulfonamides, including those structurally similar to this compound, has provided insights into their reaction mechanisms with environmental agents like OH radicals. This research is crucial for understanding the atmospheric lifetime and degradation pathways of these compounds, informing environmental risk assessments (D’eon et al., 2006).
Analysis of Sulfonamides in Food Samples The use of ionic liquids supported on silica as sorbents has been evaluated for extracting sulfonamides from complex biological matrices like bovine milk. This research contributes to food safety by enabling efficient detection of antibiotic residues in dairy products (Silva & Lanças, 2018).
Biotransformation in Environmental Matrices Studies on the biotransformation of sulfonamides, including analogs of this compound, have been conducted to understand their environmental behavior. These studies, focusing on aspects like degradation in wetlands and interaction with microbial communities, are significant for assessing the ecological impact of such compounds (Yin et al., 2018).
Analytical Method Development for Sulfonamides Detection Researchers have developed methods for the determination of sulfonamides, utilizing techniques like gas chromatography coupled with atomic emission detection. This work contributes to the enhanced analytical capabilities for detecting and quantifying sulfonamide compounds in various samples (Chiavarino et al., 1998).
Wirkmechanismus
Target of Action
The primary target of 3-Methylbutane-1-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthase (DHPS) . DHPS plays a crucial role in the synthesis of folate, a vital component for cells to make nucleic acids such as DNA or RNA .
Mode of Action
This compound acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS, preventing the enzyme from catalyzing the reaction that leads to the production of folate .
Biochemical Pathways
By inhibiting DHPS, this compound disrupts the folate synthesis pathway . This disruption prevents the production of nucleic acids, which are essential for DNA replication . As a result, the bacterial cell cannot divide, leading to a bacteriostatic effect .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The inhibition of folate synthesis by this compound leads to a decrease in the production of nucleic acids, preventing bacterial cell division . This results in a bacteriostatic effect, where the growth of bacteria is halted .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of pus has been reported to inhibit the antibacterial action of sulfonamides
Safety and Hazards
Like other sulfonamides, 3-Methylbutane-1-sulfonamide may have certain safety and hazard concerns. Sulfonamides can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, proper handling and usage guidelines should be followed when working with this compound.
Zukünftige Richtungen
Sulfonamides, including 3-Methylbutane-1-sulfonamide, have been studied for their potential in treating various diseases. They have shown promise in areas such as antimicrobial and antitumor therapies . Future research could focus on exploring these potentials further, as well as investigating new applications for these compounds.
Eigenschaften
IUPAC Name |
3-methylbutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXBLYSKPNXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2479841.png)

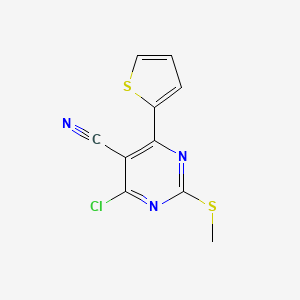
![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2479845.png)
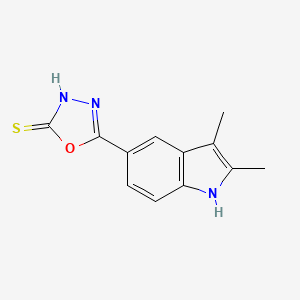
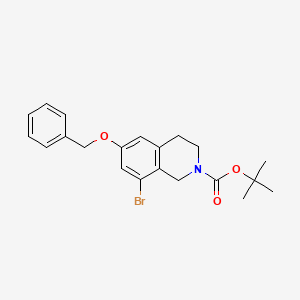
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2479850.png)
![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B2479853.png)
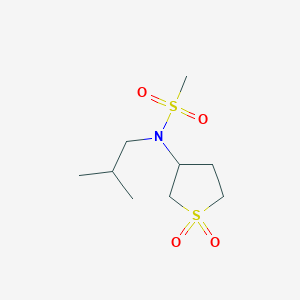
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479857.png)
